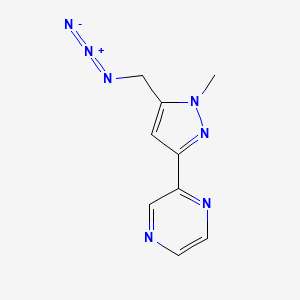

2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N7/c1-16-7(5-13-15-10)4-8(14-16)9-6-11-2-3-12-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTYKPGURQSXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the synthesis, biological properties, and research findings related to this pyrazine derivative, focusing on its mechanisms of action and therapeutic potential.

- Molecular Formula : C9H9N7

- Molecular Weight : 215.22 g/mol

- IUPAC Name : 2-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyrazine

- Canonical SMILES : CN1C(=CC(=N1)C2=NC=CN=C2)CN=[N+]=[N-]

This compound features an azidomethyl group attached to a pyrazolyl moiety, which may contribute to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, related compounds have shown efficacy in inhibiting the proliferation of leukemia cells by inducing apoptosis. The mechanism involves cell cycle arrest and modulation of apoptotic markers such as Bcl2 and Bax, suggesting that similar actions could be expected from this compound .

Antimicrobial Activity

Pyrazine derivatives have also been reported to exhibit antimicrobial properties. The structural similarity of this compound to other bioactive pyrazines suggests potential effectiveness against various pathogens. Research into related compounds has indicated that modifications in the pyrazine structure can enhance antimicrobial activity .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available pyrazine derivatives. The azidomethyl group can be introduced via nucleophilic substitution reactions involving azides .

Case Studies

-

Leukemia Cell Study :

- Objective : Evaluate the effect on K562 leukemia cells.

- Methods : Cells treated with varying concentrations (20–120 μM) for 24–72 hours.

- Results : Significant reduction in cell viability with an IC50 of 25 μM after 72 hours; induction of apoptosis confirmed via flow cytometry and morphological changes .

- Antimicrobial Activity Assessment :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H9N7 |

| Molecular Weight | 215.22 g/mol |

| Anticancer IC50 | 25 μM (K562 cells) |

| Antimicrobial Effect | Positive (varied by strain) |

Scientific Research Applications

Medicinal Chemistry

The compound's azide functional group makes it a valuable intermediate in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

- Drug Development : The azidomethyl group can facilitate click chemistry reactions, allowing for the rapid synthesis of complex drug candidates. This is particularly useful in developing new pharmaceuticals that target specific biological pathways.

- Antimicrobial Agents : Research indicates that pyrazole derivatives exhibit antimicrobial properties. The incorporation of the azidomethyl group may enhance these properties, making it a candidate for further investigation as an antimicrobial agent.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

- Synthesis of Heterocycles : The pyrazine and pyrazole moieties are essential in constructing various heterocyclic compounds. The ability to modify the azide group allows chemists to create diverse derivatives with tailored properties.

- Click Chemistry Applications : The azide group is compatible with alkyne partners in click reactions, enabling the formation of triazoles, which are important in drug discovery and materials science.

Materials Science

The unique properties of 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine extend to materials science:

- Polymer Chemistry : The azide functional group can be used to create cross-linked polymer networks through click chemistry, enhancing material properties like thermal stability and mechanical strength.

- Nanotechnology : This compound can be utilized in the development of nanomaterials, where its ability to form stable connections at the nanoscale can lead to innovative applications in electronics and photonics.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel pyrazole derivatives incorporating azidomethyl groups. These compounds showed promising activity against various bacterial strains, highlighting their potential as new antimicrobial agents. The research emphasized the importance of the azide functionality in enhancing biological activity through structural modifications.

Case Study 2: Click Chemistry in Drug Development

Research demonstrated the utility of this compound in click chemistry reactions to synthesize triazole-based compounds. These compounds exhibited significant anticancer activity in vitro, suggesting that this pyrazine derivative could be a valuable scaffold for developing new cancer therapeutics.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Properties

*Calculated based on formula C₉H₁₀N₈.

Key Observations :

- Azidomethyl Group : The azide substituent distinguishes the target compound by enabling rapid, selective reactions with alkynes (e.g., in bioconjugation), a feature absent in oxadiazole or chlorophenyl analogs .

- Antimicrobial Activity : Benzofuran-oxadiazole derivatives (e.g., compound 8a in ) exhibit potent antimicrobial activity, but the azidomethyl analog’s biological profile remains unexplored. The azide’s electronegativity may alter membrane permeability or target interactions .

- Spectral Properties : Pyrazine derivatives with electron-withdrawing groups (e.g., Cl in ORTHOPHPZ) show distinct FT-IR and NMR shifts compared to azide-containing analogs. For example, the azide’s N₃ stretch (~2100 cm⁻¹) in IR is absent in other compounds .

Crystallography and Structural Analysis

- Hydrogen Bonding : Triazole-pyrazine analogs (e.g., in ) form 3D networks via N–H···N and π–π interactions. The azidomethyl group may disrupt such packing due to steric hindrance, altering crystallinity .

- Software Tools : SHELX programs (e.g., SHELXL ) are widely used for crystal structure refinement, applicable to both the target compound and its analogs .

Preparation Methods

General Synthetic Strategy

The preparation of 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine can be logically divided into the following key steps:

- Synthesis of the pyrazole core with appropriate substitution (N-methylation and functionalization at C5).

- Introduction of the pyrazine moiety at the pyrazole C3 position.

- Conversion of the bromomethyl or chloromethyl intermediate to the azidomethyl derivative.

Preparation of Pyrazole Intermediates

- Pyrazole derivatives with methyl substitution at N1 are commonly prepared by condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents, followed by selective methylation.

- For example, methylation of 1H-pyrazol-3-ol derivatives can be achieved with methyl iodide or methyl sulfate under basic conditions to afford 1-methyl-pyrazoles with high selectivity.

- Functionalization at the 5-position with halomethyl groups (bromomethyl or chloromethyl) is a common precursor step for azide substitution.

Preparation of Azidomethyl Substituent

- The azidomethyl group (-CH2N3) is introduced by nucleophilic substitution of a halomethyl precursor (bromomethyl or chloromethyl) with sodium azide (NaN3).

- Alternatively, azide introduction can be achieved via diazotization of aminomethyl precursors followed by azide displacement.

- For example, methyl 5-(bromomethyl)pyrazine-2-carboxylate can be converted to the corresponding azidomethyl derivative by reaction with azido-trimethylsilane or sodium azide under mild conditions.

- The azide substitution is typically carried out in polar aprotic solvents such as DMF or DMSO at room temperature or slightly elevated temperatures.

Representative Synthetic Route (Literature-Based)

Detailed Research Findings and Notes

- The selectivity of methylation and halomethylation steps is critical to avoid isomer formation, which can be controlled by reaction temperature and reagent stoichiometry.

- Suzuki coupling reactions require careful optimization of catalyst loading and base equivalents to maximize yield and minimize side products.

- The azide substitution step is generally high yielding and clean, but requires careful handling due to the explosive nature of azides.

- Characterization data such as NMR, FTIR, and mass spectrometry confirm the structure and purity of intermediates and final compounds.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine, and what critical parameters govern yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation via hydrazine condensation with propenones or ketones, followed by azidomethylation. Key steps include:

- Step 1 : Formation of the pyrazole core using hydrazine derivatives under acidic conditions (e.g., acetic acid) .

- Step 2 : Introduction of the azidomethyl group via nucleophilic substitution (e.g., NaN₃ and alkyl halides) under controlled pH and temperature (40–60°C) .

- Critical Parameters : Reaction time (12–24 hr), solvent choice (DMF or ethanol), and inert atmosphere to prevent azide decomposition. Purity is enhanced via recrystallization (DMF/ethanol mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Basic Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H at δ 6.8–7.2 ppm; pyrazine C-N at δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 260–265 m/z) .

- Advanced Techniques :

- Single-Crystal X-ray Diffraction : Resolves 3D structure; SHELX software refines bond lengths/angles (e.g., N–N bond: 1.32–1.35 Å; pyrazine ring planarity) .

Advanced Research Questions

Q. How do structural modifications (e.g., azidomethyl vs. chloromethyl groups) impact biological activity in related pyrazine-pyrazole hybrids?

- Methodological Answer :

- SAR Studies : Compare analogs (e.g., 2-(5-(chloromethyl)-1-methyl-pyrazol-3-yl)pyrazine) in enzyme inhibition assays.

- Example : Azidomethyl derivatives show enhanced metabolic stability over chloromethyl analogs due to reduced electrophilicity .

- Experimental Design :

- In Vitro Assays : Measure IC₅₀ against kinases (e.g., c-MET) using fluorescence polarization .

- Computational Docking : AutoDock/Vina predicts binding modes; azidomethyl groups may occupy hydrophobic pockets .

Q. What strategies resolve contradictions in crystallographic data for azide-containing compounds?

- Methodological Answer :

- Data Discrepancy Management :

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions .

- Disorder Modeling : Split azide groups into multiple positions (occupancy < 0.5) and apply restraints to bond distances .

- Validation Tools :

- PLATON : Checks for missed symmetry or voids .

- R-Factor Convergence : Aim for R₁ < 0.05 and wR₂ < 0.15 .

Q. How can computational models predict the compound’s reactivity in click chemistry applications?

- Methodological Answer :

- DFT Studies : Calculate azide group’s HOMO-LUMO gap (e.g., B3LYP/6-31G* basis set) to predict cycloaddition kinetics with alkynes .

- Kinetic Profiling : Monitor reaction rates (UV-Vis or NMR) under varying conditions (temperature, Cu(I) catalyst concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.